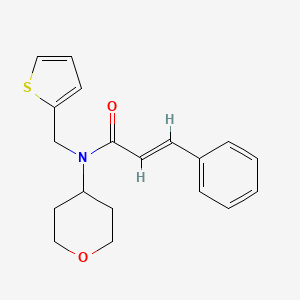

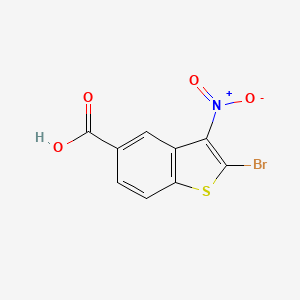

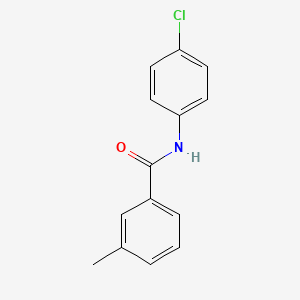

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide is a compound that appears to be a derivative of cinnamic acid with substitutions that include a tetrahydro-2H-pyran ring and a thiophene moiety. This compound is not directly mentioned in the provided papers, but its structure suggests that it may have been synthesized as part of a study on heterocyclic compounds with potential antitumor activity or as a result of a stereoselective synthesis process.

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. The first paper discusses the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The key precursor in this study underwent various reactions to produce a diverse set of products, including those with thiophene rings, which are relevant to the compound . The second paper presents a method for synthesizing 3,4-dihydropyran-2-ones from cinnamic thioesters through a phase-transfer catalyzed domino Michael-cyclisation reaction . This method could potentially be adapted to synthesize the tetrahydro-2H-pyran ring present in N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide.

Molecular Structure Analysis

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. The papers provided detail reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions , which could be relevant to the synthesis or further transformation of N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide. Additionally, the stereoselective synthesis process described in the second paper could influence the chemical reactivity of the compound by introducing chirality.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide, they do provide insights into the properties of structurally related compounds. For instance, the antitumor activities of the synthesized heterocyclic compounds were evaluated, and most compounds showed high inhibitory effects on various human cancer cell lines . The yields and enantioselectivities achieved in the synthesis of 3,4-dihydropyran-2-ones suggest that the compound might also be synthesized with high efficiency and selectivity .

Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Research has demonstrated the synthesis and evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent antitumor activities against hepatocellular carcinoma cell lines. Compounds exhibited promising IC50 values, indicating their potential as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activity

Amido-linked bis heterocycles, including pyrrolyl and pyrazolyl derivatives, were synthesized and screened for antimicrobial activity. The chlorosubstituted imidazolyl cinnamamide derivative displayed strong antibacterial and antifungal activities, highlighting the antimicrobial potential of such compounds (Padmavathi et al., 2011).

Fungicidal and Insecticidal Activities

Beta-methoxyacrylate-containing N-acetyl pyrazoline derivatives were designed and synthesized, exhibiting both fungicidal and insecticidal activities. This research underscores the agricultural applications of cinnamamide derivatives in developing new lead compounds for pest control (Zhao et al., 2008).

Antidepressant Activity

A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. One particular derivative significantly reduced immobility time in behavioral tests, suggesting potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Material Science Applications

Studies on the growth and morphology change of polystyrene-block-poly(2-cinnamoylethyl methacrylate) particles in solvent−nonsolvent mixtures before precipitation have provided insights into the behavior of polymer particles in mixed solvents, relevant for material science and engineering (Ding & Liu, 1999).

Eigenschaften

IUPAC Name |

(E)-N-(oxan-4-yl)-3-phenyl-N-(thiophen-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-14-23-18)17-10-12-22-13-11-17/h1-9,14,17H,10-13,15H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWAVISHQRRLPC-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)

![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)